2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide
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Description
2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide is a useful research compound. Its molecular formula is C18H29N5O2S and its molecular weight is 379.52. The purity is usually 95%.
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Biological Activity
2-acetamido-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(methylthio)butanamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anti-inflammatory applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a piperidine ring, a cyclopropyl group, and a pyrazole moiety, which are critical for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, compounds with similar pyrazole structures have shown efficacy against the Ebola virus (EBOV). A study reported that compounds with a similar piperidine scaffold exhibited EC50 values in the low micromolar range, indicating significant antiviral activity:
Compound | EC50 (µM) | Selectivity Index (SI) |
---|---|---|
25a | 0.64 | 20 |
26a | 0.93 | 10 |
Toremifene | 0.38 | 7 |
These results suggest that structural modifications in the pyrazole and piperidine rings could enhance antiviral potency .
Anti-inflammatory Activity
The pyrazole derivatives have also been evaluated for their anti-inflammatory properties. A series of sulfonamide-containing pyrazoles were synthesized and tested for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The compounds demonstrated varying degrees of COX-2 inhibition, with some showing high selectivity over COX-1, which is crucial for minimizing side effects:
Compound | COX-2 Inhibition (%) | COX-1 Inhibition (%) |
---|---|---|
Pyrazole A | 85 | 10 |
Pyrazole B | 90 | 15 |
These findings indicate that modifications to the pyrazole core can lead to selective COX-2 inhibitors, potentially useful in treating inflammatory diseases .
The mechanism by which these compounds exert their biological effects involves interaction with specific viral proteins or enzymes related to inflammation. For example, docking studies reveal that certain amino acids in viral entry proteins are critical for binding with these compounds, suggesting a targeted mechanism of action that inhibits viral entry into host cells .
Case Studies
Several case studies have documented the effects of similar compounds in vivo. For instance:
- Ebola Virus Inhibition : In a study involving recombinant EBOV, the administration of compound 25a led to a significant reduction in viral load in infected cell cultures.
- Anti-inflammatory Response : In animal models of arthritis, treatment with pyrazole derivatives resulted in reduced swelling and pain scores compared to control groups.
Properties
IUPAC Name |
2-acetamido-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-methylsulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2S/c1-12(24)19-15(7-10-26-2)18(25)20-14-5-8-23(9-6-14)17-11-16(21-22-17)13-3-4-13/h11,13-15H,3-10H2,1-2H3,(H,19,24)(H,20,25)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJLTXJJKGWRGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NC1CCN(CC1)C2=NNC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.